4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate
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Overview
Description
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate is a chemical compound characterized by its unique structure, which includes a tetradecyloxy group attached to a butanoate backbone with oxo and disulfo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the butanoate backbone, followed by the introduction of the oxo and disulfo groups. The tetradecyloxy group is then attached through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The disulfo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate involves its interaction with specific molecular targets. The oxo and disulfo groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The tetradecyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2,3-disulfo-4-(dodecyloxy)butanoate
- 4-Oxo-2,3-disulfo-4-(hexadecyloxy)butanoate
- 4-Oxo-2,3-disulfo-4-(octadecyloxy)butanoate
Uniqueness
4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate is unique due to its specific tetradecyloxy group, which imparts distinct physicochemical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
88683-60-7 |
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Molecular Formula |
C18H33O10S2- |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-oxo-2,3-disulfo-4-tetradecoxybutanoate |
InChI |
InChI=1S/C18H34O10S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-28-18(21)16(30(25,26)27)15(17(19)20)29(22,23)24/h15-16H,2-14H2,1H3,(H,19,20)(H,22,23,24)(H,25,26,27)/p-1 |
InChI Key |
QLVQJCGGFXPCSR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C(C(=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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